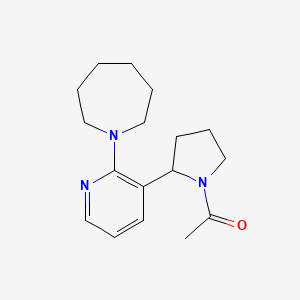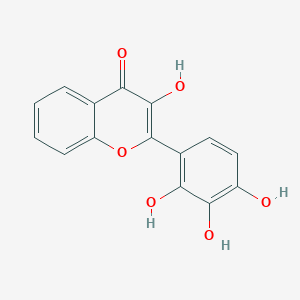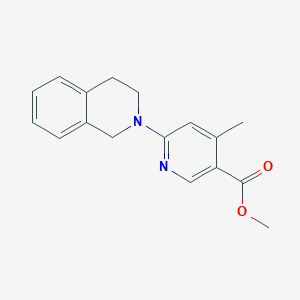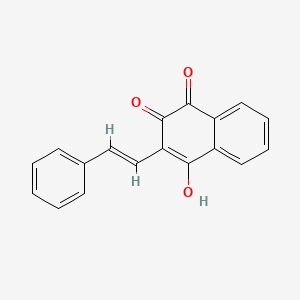![molecular formula C19H16O2 B15063969 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one CAS No. 51358-00-0](/img/structure/B15063969.png)
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone is an organic compound that features a naphthalene ring and a p-tolyl group connected via an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone typically involves the reaction of 1-naphthol with p-tolylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbonyl carbon of p-tolylacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-(naphthalen-1-yloxy)-1-(phenyl)ethanone
- 2-(naphthalen-1-yloxy)-1-(m-tolyl)ethanone
- 2-(naphthalen-1-yloxy)-1-(o-tolyl)ethanone
Uniqueness
2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions compared to its isomers and analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
CAS番号 |
51358-00-0 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C19H16O2/c1-14-9-11-16(12-10-14)18(20)13-21-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3 |
InChIキー |
DCEBKWBPKLRFCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)




![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)






![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)

